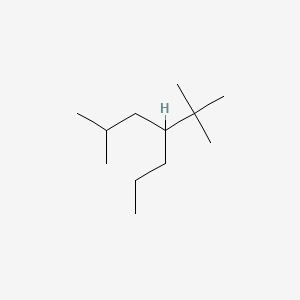

4-Tert-butyl-2-methylheptane

Description

BenchChem offers high-quality 4-Tert-butyl-2-methylheptane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Tert-butyl-2-methylheptane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

62185-23-3 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

4-tert-butyl-2-methylheptane |

InChI |

InChI=1S/C12H26/c1-7-8-11(9-10(2)3)12(4,5)6/h10-11H,7-9H2,1-6H3 |

InChI Key |

HIHQJZLWJQHTEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC(C)C)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Tert-butyl-2-methylheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Tert-butyl-2-methylheptane is a highly branched aliphatic hydrocarbon with the molecular formula C12H26. As a structural isomer of dodecane, its unique arrangement of a tertiary butyl group and a methyl group along a heptane (B126788) backbone imparts specific physical characteristics that are of interest in various fields, including fuel and lubricant technology, and as a non-polar solvent in chemical synthesis. Understanding these properties is crucial for its application and for predicting its behavior in different chemical environments. This guide provides a comprehensive overview of the known physical properties of 4-Tert-butyl-2-methylheptane, details the experimental methodologies for their determination, and presents a logical framework for understanding their interrelationships.

Data Presentation: Physical Properties of 4-Tert-butyl-2-methylheptane

The following table summarizes the key physical properties of 4-Tert-butyl-2-methylheptane based on available data. It is important to note that some of these values are estimated due to the limited experimental data for this specific compound.

| Property | Value | Reference |

| Molecular Formula | C12H26 | [1] |

| Molecular Weight | 170.33 g/mol | [1] |

| Melting Point | -50.8 °C (estimate) | [2] |

| Boiling Point | 185 °C | [2] |

| Density | 0.7580 g/cm³ | [2] |

| Refractive Index | 1.4241 | [2] |

| Solubility in Water | Insoluble (predicted) | General alkane properties[3][4] |

| Solubility in Organic Solvents | Soluble in non-polar solvents (e.g., hexane, ether) (predicted) | General alkane properties[3][4] |

| CAS Number | 62185-23-3 | [5][6] |

Experimental Protocols

The determination of the physical properties of a liquid organic compound such as 4-Tert-butyl-2-methylheptane involves a set of standardized experimental procedures. Below are detailed methodologies for the key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic constant at a given pressure.

Methodology: Distillation Method

-

Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: A small volume of 4-Tert-butyl-2-methylheptane is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: The sample is gently heated. As the liquid boils, the vapor rises and comes into contact with the thermometer bulb.

-

Temperature Reading: The temperature is recorded when it stabilizes, indicating that the vapor and liquid are in equilibrium. This stable temperature is the boiling point of the substance.

-

Pressure Correction: Since boiling point is pressure-dependent, the atmospheric pressure at the time of the experiment should be recorded. If the pressure is not at standard sea level (1 atm or 760 mmHg), a nomograph or the Clausius-Clapeyron equation can be used to correct the observed boiling point to the normal boiling point.

Determination of Melting Point

For substances that are solid at room temperature, the melting point is a key indicator of purity. Since 4-Tert-butyl-2-methylheptane has a very low estimated melting point, this procedure would be conducted at sub-ambient temperatures.

Methodology: Capillary Tube Method with a Cryostat

-

Sample Preparation: A small amount of the solidified 4-Tert-butyl-2-methylheptane is introduced into a capillary tube, which is then sealed at one end.

-

Apparatus: A melting point apparatus equipped with a cryostat for low-temperature measurements is used. The capillary tube is placed in the heating/cooling block of the apparatus.

-

Cooling and Heating Cycle: The sample is first frozen by cooling the block. Then, the temperature is slowly increased at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire solid has melted. A narrow melting range is indicative of a pure compound.

Determination of Density

Density, the mass per unit volume, is a fundamental physical property.

Methodology: Pycnometer Method

-

Apparatus: A pycnometer, a glass flask with a precise volume, is used.

-

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately weighed (m1).

-

The pycnometer is filled with distilled water of a known temperature and weighed again (m2). The density of water at this temperature is known.

-

The pycnometer is then emptied, dried, and filled with 4-Tert-butyl-2-methylheptane at the same temperature and weighed (m3).

-

-

Calculation: The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m3 - m1) / (m2 - m1)] * ρ_water

Determination of Refractive Index

The refractive index of a substance is the ratio of the speed of light in a vacuum to its speed in that substance. It is a measure of how much the path of light is bent, or refracted, when entering the material.

Methodology: Abbe Refractometer

-

Apparatus: An Abbe refractometer is a common instrument for measuring the refractive index of liquids.

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of 4-Tert-butyl-2-methylheptane are placed on the prism of the refractometer.

-

Measurement: Light is passed through the sample, and the user looks through the eyepiece to see a light and a dark field. The knob on the side of the instrument is adjusted until the boundary between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is then read directly from the instrument's scale.

-

Temperature Control: The refractive index is temperature-dependent, so the measurement is typically carried out at a constant temperature, often 20°C or 25°C, maintained by a circulating water bath connected to the refractometer prisms.

Mandatory Visualization

The following diagram illustrates the logical relationship and dependencies of the physical properties of 4-Tert-butyl-2-methylheptane, stemming from its fundamental molecular structure.

References

- 1. 4-Tert-butyl-2-methylheptane | 62185-23-3 | Benchchem [benchchem.com]

- 2. 2-methyl-4-tert-butylheptane [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]

- 5. 4-tert-Butyl-2-methylheptane | C12H26 | CID 18669895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-tert-butyl-2-methylheptane | CAS#:62185-23-3 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to 4-Tert-butyl-2-methylheptane: IUPAC Nomenclature and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the IUPAC nomenclature, structural properties, and characterization of the branched alkane, 4-tert-butyl-2-methylheptane. This document is intended for a technical audience in the fields of chemical research and drug development, offering detailed information on its chemical identity, physical properties, and the analytical techniques used for its structural elucidation.

IUPAC Nomenclature and Structural Analysis

The systematic naming of 4-tert-butyl-2-methylheptane according to the International Union of Pure and Applied Chemistry (IUPAC) rules provides a clear and unambiguous description of its molecular structure. The process involves identifying the longest continuous carbon chain, numbering the chain to give substituents the lowest possible locants, and naming the substituents alphabetically.

The key steps in the IUPAC nomenclature of this molecule are:

-

Identification of the Parent Chain : The longest continuous chain of carbon atoms in the molecule is seven carbons long, which corresponds to the parent alkane "heptane".

-

Numbering the Parent Chain : To assign the lowest possible numbers to the substituents, the heptane (B126788) chain is numbered from the end that gives the first substituent the lower number. In this case, numbering from right to left in the standard representation places the methyl group at carbon 2 and the tert-butyl group at carbon 4.

-

Identifying and Naming Substituents : There are two substituents on the heptane backbone: a methyl group (-CH₃) at position 2 and a tert-butyl group (-C(CH₃)₃) at position 4.

-

Alphabetical Arrangement : The substituents are listed alphabetically (butyl before methyl) in the final name.

Therefore, the correct IUPAC name is 4-tert-butyl-2-methylheptane .

The structure of 4-tert-butyl-2-methylheptane is characterized by significant steric hindrance due to the bulky tert-butyl group. This steric strain influences the molecule's conformational preferences, favoring staggered conformations that minimize van der Waals repulsion. The molecule also possesses two chiral centers at positions C2 and C4, meaning it can exist as different stereoisomers.

// Heptane chain C1 [pos="0,0!", label="C1"]; C2 [pos="1,0.5!", label="C2"]; C3 [pos="2,0!", label="C3"]; C4 [pos="3,0.5!", label="C4"]; C5 [pos="4,0!", label="C5"]; C6 [pos="5,0.5!", label="C6"]; C7 [pos="6,0!", label="C7"];

// Methyl group at C2 C2_Me [pos="1,1.5!", label="C"];

// Tert-butyl group at C4 C4_tBu_C [pos="3,1.5!", label="C"]; C4_tBu_Me1 [pos="2.5,2.5!", label="C"]; C4_tBu_Me2 [pos="3.5,2.5!", label="C"]; C4_tBu_Me3 [pos="4,1.5!", label="C"];

// Edges for the main chain C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C7;

// Edges for the substituents C2 -- C2_Me; C4 -- C4_tBu_C; C4_tBu_C -- C4_tBu_Me1; C4_tBu_C -- C4_tBu_Me2; C4_tBu_C -- C4_tBu_Me3;

// Labels for substituents label_Me [label="Methyl", pos="1,1.8!", shape=plaintext, fontcolor="#34A853"]; label_tBu [label="tert-Butyl", pos="3.25,2.8!", shape=plaintext, fontcolor="#EA4335"]; } caption: Chemical structure of 4-tert-butyl-2-methylheptane.

Physicochemical and Spectroscopic Data

A summary of the key identifiers and physical properties of 4-tert-butyl-2-methylheptane is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₂₆ |

| Molecular Weight | 170.33 g/mol |

| CAS Number | 62185-23-3 |

| Boiling Point | 185 °C[1] |

| Density | 0.7580 g/cm³[1] |

| Refractive Index | 1.4241[1] |

The structural elucidation of 4-tert-butyl-2-methylheptane is accomplished through various spectroscopic techniques. The expected data from these analyses are summarized below.

Expected ¹H NMR Spectral Data

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Protons on C1 | ~0.9 | Triplet |

| Methyl protons on C2 | ~0.8-0.9 | Doublet |

| Proton on C2 | Multiplet | Multiplet |

| Methylene protons on C3 | Multiplet | Multiplet |

| Proton on C4 | Multiplet | Multiplet |

| Methylene protons on C5 | Multiplet | Multiplet |

| Methylene protons on C6 | Multiplet | Multiplet |

| Protons on C7 | ~0.9 | Triplet |

| Protons of tert-butyl group | ~0.8-1.0 | Singlet |

Expected ¹³C NMR Spectral Data

Due to the presence of stereoisomers and the complexity of the molecule, the exact number of signals may vary. However, distinct signals are expected for the carbons of the heptane backbone, the methyl group, and the tert-butyl group. The nine carbons of the tert-butyl group are equivalent and would appear as a single signal.

Expected Infrared (IR) Spectroscopy Data

As an alkane, the IR spectrum of 4-tert-butyl-2-methylheptane is expected to be relatively simple.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H Stretching | 2850-3000 |

| C-H Bending (Methyl and Methylene) | 1350-1480 |

Expected Mass Spectrometry (MS) Data

The mass spectrum of branched alkanes is often characterized by extensive fragmentation.

| m/z Value | Interpretation |

| 170 | Molecular Ion (M⁺) - likely to be of low abundance |

| 155 | Loss of a methyl group ([M-15]⁺) |

| 113 | Loss of a tert-butyl group ([M-57]⁺) - often a prominent peak due to the stability of the tert-butyl radical and the resulting secondary carbocation. |

| 57 | tert-Butyl cation ([C(CH₃)₃]⁺) - a very common and stable fragment. |

Experimental Protocols

Conceptual Experimental Workflow: Corey-House Synthesis

This protocol outlines a general procedure and should be adapted and optimized based on laboratory conditions and safety protocols.

-

Preparation of Lithium di(tert-butyl)cuprate (Gilman Reagent):

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add anhydrous diethyl ether.

-

Add lithium metal, cut into small pieces.

-

Slowly add a solution of tert-butyl bromide in anhydrous diethyl ether to the lithium suspension at a controlled temperature (e.g., -78 °C).

-

After the formation of tert-butyllithium (B1211817) is complete, the solution is cooled, and a slurry of copper(I) iodide in anhydrous diethyl ether is added to form the lithium di(tert-butyl)cuprate.

-

-

Coupling Reaction:

-

To the freshly prepared Gilman reagent, a solution of a suitable alkyl halide, such as 2-bromo-4-methylheptane, in anhydrous diethyl ether is added slowly at a low temperature.

-

The reaction mixture is allowed to warm to room temperature and stirred for a specified period to ensure the completion of the coupling reaction.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

The crude product is then purified by fractional distillation to yield pure 4-tert-butyl-2-methylheptane.

-

This guide provides a foundational understanding of 4-tert-butyl-2-methylheptane for professionals in the chemical and pharmaceutical sciences. The provided data and conceptual protocols serve as a starting point for further research and application of this highly branched alkane.

References

Technical Guide: Analysis of CAS Number 62185-23-3 and the Associated Chemical Identity

Affiliation: Google Research

Abstract: This technical guide addresses the chemical properties and safety data for the compound associated with CAS number 62185-23-3. Initial investigation reveals that this CAS number corresponds to 4-tert-butyl-2-methylheptane . However, the topic description suggests an interest in a biologically active molecule, "6-BROMO-2,3-DIHYDRO-1,4-BENZODIOXIN-5-AMINE," which is more aligned with the target audience of researchers and drug development professionals. This document first provides the available data for 4-tert-butyl-2-methylheptane and then investigates the properties of a structurally related and more biologically relevant compound, 7-bromo-2,3-dihydro-1,4-benzodioxin-6-amine (B2532546), as information on the 5-amine isomer is scarce.

Analysis of CAS Number 62185-23-3: 4-tert-butyl-2-methylheptane

The Chemical Abstracts Service (CAS) registry number 62185-23-3 is unequivocally assigned to the branched alkane, 4-tert-butyl-2-methylheptane.[1][2][3] This is a hydrocarbon and is not typically associated with pharmacological activity or signaling pathways.

Chemical and Physical Properties

The known chemical and physical properties of 4-tert-butyl-2-methylheptane are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C12H26 | [1][2][3] |

| Molecular Weight | 170.33 g/mol | [1][2][3] |

| IUPAC Name | 4-tert-butyl-2-methylheptane | [2][3] |

| Canonical SMILES | CCCC(CC(C)C)C(C)(C)C | [2][3] |

| InChI Key | HIHQJZLWJQHTEJ-UHFFFAOYSA-N | [1][2] |

| LogP | 4.49490 | [1] |

| Coefficient of Thermal Expansion @ 25°C | 0.00060516 (1/°C) | [4] |

| Critical Temperature | 631.25 K | [4] |

Safety Data

A comprehensive safety data sheet (SDS) specifically for CAS number 62185-23-3 was not available in the public domain at the time of this report. As a general precaution for branched alkanes of this molecular weight, the following should be considered:

-

Flammability: Alkanes are flammable. Keep away from heat, sparks, and open flames.

-

Inhalation: High concentrations of vapors may cause dizziness, headache, and anesthetic effects.

-

Skin/Eye Contact: May cause mild irritation upon prolonged contact.

-

Ingestion: Aspiration hazard if swallowed.

Specific handling, storage, and disposal information would be detailed in a compound-specific SDS.

Experimental Protocols and Biological Activity

There is no scientific literature available to suggest that 4-tert-butyl-2-methylheptane has any significant biological activity or is used in drug development. Consequently, there are no experimental protocols for biological assays or documented signaling pathways involving this compound. Its primary utility is likely as a research chemical or a component in lubricant or solvent formulations.[3]

Investigation of a Biologically Relevant Analog: 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine

Given the audience and the core requirements of the prompt, it is highly probable that the intended subject of inquiry was a more complex, biologically active molecule. While "6-BROMO-2,3-DIHYDRO-1,4-BENZODIOXIN-5-AMINE" was specified, public data for this exact isomer is limited. However, a closely related and well-documented isomer, 7-bromo-2,3-dihydro-1,4-benzodioxin-6-amine , is a known chemical intermediate used in the synthesis of pharmacologically active compounds.

Chemical and Physical Properties of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine

| Property | Value | Source |

| CAS Number | 368839-12-7 | [5] |

| Molecular Formula | C8H8BrNO2 | [5] |

| Molecular Weight | 230.061 g/mol | [5] |

| Canonical SMILES | C1COC2=C(O1)C=C(C(=C2)Br)N | [5] |

| InChI Key | Not readily available | |

| Appearance | Solid | [6] |

A hydrochloride salt of this compound is also commercially available (CAS 297757-46-1).[5]

Safety Data for 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine Hydrochloride

The hydrochloride salt is classified as Acute Toxicity, Oral, Category 4.[6]

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

Precautionary Statements:

-

If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[6]

Personal protective equipment, including gloves, eye protection, and respiratory protection where necessary, should be used when handling this compound.

Synthesis and Experimental Protocols

Synthesis: The primary synthetic route to 7-bromo-2,3-dihydro-1,4-benzodioxin-6-amine involves the bromination of 2,3-dihydro-1,4-benzodioxin-6-amine.[5]

-

Reagents: N-Bromosuccinimide (NBS) or molecular bromine (Br2).

-

Solvent: Inert solvents such as dichloromethane (B109758) or tetrahydrofuran.[5]

-

Purification: Recrystallization from ethanol (B145695) or silica (B1680970) gel chromatography.[5]

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Caption: A generalized workflow for the synthesis of 7-bromo-2,3-dihydro-1,4-benzodioxin-6-amine.

Role in Drug Development and Signaling Pathways

While this specific amine is primarily a synthetic intermediate, the benzodioxane scaffold is a common feature in many pharmacologically active compounds. For instance, derivatives of benzodioxane are known to interact with various receptors, including adrenergic and serotonergic receptors. The bromine and amine functional groups on 7-bromo-2,3-dihydro-1,4-benzodioxin-6-amine provide versatile handles for further chemical modifications, such as in Suzuki or Buchwald-Hartwig coupling reactions, to generate libraries of compounds for drug discovery screening.[5]

The logical relationship for its use in drug discovery is depicted below.

Caption: Logical flow of using the intermediate in a drug discovery program.

Conclusion

The CAS number 62185-23-3 corresponds to 4-tert-butyl-2-methylheptane, a compound with limited biological relevance and sparse safety data. The core requirements of the user prompt are better addressed by examining a structurally related and pharmacologically relevant compound, such as 7-bromo-2,3-dihydro-1,4-benzodioxin-6-amine. This intermediate is valuable in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. Researchers should exercise appropriate caution when handling this and related compounds, consulting the full Safety Data Sheet before use.

References

- 1. 4-tert-butyl-2-methylheptane | CAS#:62185-23-3 | Chemsrc [chemsrc.com]

- 2. 4-Tert-butyl-2-methylheptane | 62185-23-3 | Benchchem [benchchem.com]

- 3. 4-Tert-butyl-2-methylheptane (62185-23-3) for sale [vulcanchem.com]

- 4. scribd.com [scribd.com]

- 5. 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine (368839-12-7) for sale [vulcanchem.com]

- 6. 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Isomers and Structural Representations of Dodecane (C12H26)

For Researchers, Scientists, and Drug Development Professionals

The molecular formula C12H26, representing dodecane (B42187), encompasses a vast landscape of 355 structural isomers. This technical guide provides a detailed exploration of a representative selection of these isomers, focusing on their structural diversity, physical properties, and the analytical techniques pivotal for their identification and characterization. This document is intended to serve as a core resource for professionals in chemical research and drug development who require a nuanced understanding of these aliphatic hydrocarbons.

Structural Isomerism in Dodecane

The isomers of dodecane (C12H26) are hydrocarbons that share the same molecular formula but differ in the arrangement of their carbon atoms. This structural variance gives rise to a wide range of physical and chemical properties. The isomerism in dodecane can be broadly categorized based on the length of the longest continuous carbon chain and the nature of the alkyl substituents.

Below is a diagram illustrating the hierarchical relationship of some common isomer types of dodecane, branching from the straight-chain n-dodecane to various methylated and ethylated alkanes.

Quantitative Data of Selected Dodecane Isomers

The physical properties of dodecane isomers, such as boiling point, melting point, and density, are highly dependent on their molecular structure. Generally, increased branching leads to a decrease in the boiling point due to reduced surface area and weaker van der Waals forces. Conversely, more symmetrical isomers tend to have higher melting points.

| Isomer Name | Structural Formula | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| n-Dodecane | CH3(CH2)10CH3 | 216.3 | -9.6 | 0.749 |

| 2-Methylundecane | CH3CH(CH3)(CH2)8CH3 | 210 | -46.8 | 0.740 |

| 2,2-Dimethyldecane | (CH3)3C(CH2)7CH3 | 201 | -50.8 (est.) | 0.7406 |

| 2,3-Dimethyldecane | CH3CH(CH3)CH(CH3)(CH2)6CH3 | 208 | -50.8 (est.) | 0.749 |

| 2,5-Dimethyldecane | CH3CH(CH3)(CH2)2CH(CH3)(CH2)4CH3 | 188 | - | 0.739 |

| 2,6-Dimethyldecane | CH3CH(CH3)(CH2)3CH(CH3)(CH2)3CH3 | 198 | -50.8 (est.) | 0.7452 |

| 3,3-Dimethyldecane | CH3CH2C(CH3)2(CH2)6CH3 | - | - | - |

| 3,7-Dimethyldecane | CH3CH2CH(CH3)(CH2)2CH(CH3)(CH2)2CH3 | 202 | -50.8 (est.) | 0.7513 |

| 4-Propyloctane | CH3(CH2)3CH(CH2CH2CH3)(CH2)3CH3 | 187 | - | 0.7447 |

| 2,2,3,3-Tetramethyloctane | CH3(CH2)4C(CH3)2C(CH3)3 | - | - | - |

Structural Representations of Selected Dodecane Isomers

The structural formula provides a clear depiction of the connectivity of atoms within a molecule. Below are the structural representations for the isomers detailed in the table above.

n-Dodecane:

2-Methylundecane:

2,2-Dimethyldecane:

2,3-Dimethyldecane:

2,5-Dimethyldecane:

2,6-Dimethyldecane:

3,3-Dimethyldecane:

3,7-Dimethyldecane:

4-Propyloctane:

2,2,3,3-Tetramethyloctane:

Experimental Protocols for Isomer Identification

The identification and structural elucidation of C12H26 isomers rely on a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying volatile and semi-volatile organic compounds, making it ideal for the analysis of dodecane isomers.

Methodology:

-

Sample Preparation: Samples containing C12H26 isomers are typically dissolved in a volatile organic solvent such as hexane (B92381) or pentane.

-

Gas Chromatography: The sample is injected into a gas chromatograph, where it is vaporized. An inert carrier gas (e.g., helium or nitrogen) transports the vaporized sample through a long, thin capillary column. The column is coated with a stationary phase that interacts differently with the various isomers based on their boiling points and polarities. This differential interaction leads to the separation of the isomers as they travel through the column at different rates.

-

Mass Spectrometry: As the separated isomers elute from the GC column, they enter the mass spectrometer. Here, they are bombarded with electrons, causing them to ionize and fragment. The resulting charged fragments are then separated based on their mass-to-charge ratio, producing a unique mass spectrum for each isomer.

-

Data Analysis: The retention time from the GC and the fragmentation pattern from the MS are used to identify the individual isomers by comparing them to spectral libraries and known standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, making it an invaluable technique for the definitive structural elucidation of alkane isomers.

Methodology:

-

Sample Preparation: A small amount of the purified isomer is dissolved in a deuterated solvent (e.g., CDCl3) and placed in an NMR tube.

-

¹H NMR Spectroscopy: This technique provides information about the different types of protons (hydrogen atoms) in the molecule and their connectivity. The chemical shift of a proton is influenced by its local electronic environment. The splitting pattern (multiplicity) of a signal reveals the number of neighboring protons.

-

¹³C NMR Spectroscopy: This technique provides information about the different types of carbon atoms in the molecule. The number of signals in a ¹³C NMR spectrum corresponds to the number of unique carbon environments in the isomer.

-

2D NMR Techniques: Advanced techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish correlations between protons and carbons, providing unambiguous evidence for the final structural assignment.

The following diagram illustrates a typical workflow for the identification of C12H26 isomers.

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 4-Tert-butyl-2-methylheptane

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the branched alkane, 4-tert-butyl-2-methylheptane. Understanding the NMR characteristics of such molecules is fundamental for structural elucidation, impurity profiling, and confirmation of synthesis in various scientific and industrial applications. The predictions herein are based on established principles of NMR spectroscopy, including chemical shift theory, spin-spin coupling, and analysis of molecular symmetry.

The structure of 4-tert-butyl-2-methylheptane, with the IUPAC numbering scheme, is presented below. The molecule contains two chiral centers at the C2 and C4 positions.[1] This chirality renders most protons and carbons chemically non-equivalent. For instance, the two protons on each methylene (B1212753) (CH₂) group are diastereotopic, as are the methyl groups attached to the C2 carbon and the three methyl groups of the tert-butyl substituent. Consequently, a complex spectrum with numerous distinct signals is anticipated.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show 12 unique signals, corresponding to each carbon atom in the molecule, due to the presence of two chiral centers which remove all elements of symmetry. The chemical shifts (δ) are estimated based on typical values for substituted alkanes.[2][3] Quaternary carbons generally appear in the 30-40 ppm range, while methine, methylene, and methyl carbons resonate at progressively lower chemical shifts.[3][4]

Table 1: Predicted ¹³C NMR Data for 4-Tert-butyl-2-methylheptane

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |

| C7-C H₃ | 14.1 | Primary (CH₃) |

| C1-C H₃ | 19.5 | Primary (CH₃) |

| C2-C H₃ | 22.8 | Primary (CH₃) |

| tert-butyl -C H₃ | 29.7 | Primary (CH₃) |

| tert-butyl -C | 32.5 | Quaternary |

| C6 | 35.0 | Secondary (CH₂) |

| C2 | 36.5 | Tertiary (CH) |

| C5 | 45.1 | Secondary (CH₂) |

| C3 | 48.2 | Secondary (CH₂) |

| C4 | 52.0 | Tertiary (CH) |

Note: The three methyl carbons of the tert-butyl group are technically diastereotopic and may show very slight differences in chemical shift under high-resolution conditions, but are predicted here as a single resonance for simplicity.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 4-tert-butyl-2-methylheptane is expected to be complex. The protons of the tert-butyl group typically produce a prominent singlet due to rapid rotation and the absence of adjacent protons.[5] Protons on other alkyl groups appear in the 0.7 to 1.5 ppm range.[4] The multiplicity of each signal is predicted based on the n+1 rule, considering the number of adjacent non-equivalent protons. Due to the diastereotopic nature of methylene protons, they are expected to appear as complex multiplets.

Table 2: Predicted ¹H NMR Data for 4-Tert-butyl-2-methylheptane

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity |

| C7-H₃ | 0.88 | 3H | Triplet (t) |

| tert-butyl H₉ | 0.90 | 9H | Singlet (s) |

| C1-H₃ | 0.92 | 3H | Doublet (d) |

| C2-CH₃ | 0.94 | 3H | Doublet (d) |

| C6-H₂ | 1.15 - 1.30 | 2H | Multiplet (m) |

| C5-H₂ | 1.35 - 1.50 | 2H | Multiplet (m) |

| C3-H₂ | 1.55 - 1.70 | 2H | Multiplet (m) |

| C2-H | 1.75 - 1.85 | 1H | Multiplet (m) |

| C4-H | 1.85 - 1.95 | 1H | Multiplet (m) |

Experimental Protocols

While the data presented are predictive, the following section outlines a standard experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as 4-tert-butyl-2-methylheptane.

Sample Preparation

-

Sample Purity: Ensure the sample of 4-tert-butyl-2-methylheptane is of high purity (>95%) to minimize interfering signals from impurities.

-

Solvent Selection: Dissolve approximately 10-20 mg of the compound for ¹H NMR (50-100 mg for ¹³C NMR) in 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar compounds like alkanes.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the NMR tube. TMS provides a reference signal at 0.00 ppm for accurate chemical shift calibration.

-

Homogenization: Gently shake or vortex the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8 to 16 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans are typically required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

Visualization of Molecular Structure

The following diagram illustrates the chemical structure of 4-tert-butyl-2-methylheptane, with carbon atoms numbered according to IUPAC nomenclature. This visualization aids in correlating the predicted NMR signals with their corresponding atomic environments.

Caption: Structure of 4-tert-butyl-2-methylheptane with IUPAC numbering.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Branched Alkanes

This guide provides a comprehensive analysis of the mass spectral fragmentation patterns of methyl-branched alkanes, contrasting them with their linear counterparts. A thorough understanding of these fragmentation pathways is crucial for the structural elucidation of unknown compounds in various scientific fields, including petrochemistry, environmental analysis, and drug development, where metabolic profiling and impurity identification are paramount. This document presents quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

Core Principles of Alkane Fragmentation

Under Electron Ionization (EI), alkanes undergo a series of fragmentation processes. EI is a hard ionization technique that imparts significant energy to the analyte molecule, causing the ejection of an electron to form an energetically unstable molecular ion (M⁺•).[1][2] This excess energy leads to extensive and reproducible fragmentation, which serves as a molecular fingerprint.[1]

The fragmentation of the molecular ion is governed by several principles:

-

Bond Cleavage: Carbon-carbon (C-C) bonds are weaker than carbon-hydrogen (C-H) bonds and are therefore more likely to break.[3]

-

Carbocation Stability (Stevenson's Rule): Cleavages that lead to the formation of more stable carbocations are favored. The stability of carbocations follows the order: tertiary (3°) > secondary (2°) > primary (1°) > methyl.[4][5][6] Consequently, fragmentation is most likely to occur at points of branching.[3][5]

-

Radical Stability: The loss of the largest alkyl group at a branching point is often preferred, as it results in a more stable radical.[4][7]

Comparative Analysis: Linear vs. Branched Alkanes

The mass spectra of linear and branched alkanes show distinct differences that are fundamental to their identification.

| Feature | Linear Alkanes | Branched Alkanes |

| Molecular Ion (M⁺•) Peak | Present, but often of low intensity, decreasing with chain length.[1][8] | Often very weak or entirely absent, especially in highly branched structures.[1][4][5][8] |

| Fragmentation Pattern | Characterized by clusters of peaks separated by 14 amu (-CH₂-), with intensity decreasing smoothly.[1][3] | The smooth decay of peak intensity is absent; dominated by specific, high-intensity peaks.[4][8] |

| Base Peak | Typically C₃H₇⁺ (m/z 43) or C₄H₉⁺ (m/z 57).[1][8] | Corresponds to the most stable carbocation formed by cleavage at a branching point.[1] |

| Key Fragmentation Site | Random cleavage along the carbon chain. | Preferential cleavage at the branch site to form stable 2° or 3° carbocations.[1][4][7] |

Dominant Fragmentation Pathways in Branched Alkanes

The fragmentation of branched alkanes is primarily driven by the formation of the most stable possible carbocation. Cleavage occurs at the C-C bond adjacent to the branching carbon atom.

References

- 1. benchchem.com [benchchem.com]

- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. ch.ic.ac.uk [ch.ic.ac.uk]

- 4. GCMS Section 6.9.2 [people.whitman.edu]

- 5. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]

- 6. docsity.com [docsity.com]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. whitman.edu [whitman.edu]

Conformational Analysis and Steric Hindrance in 4-Tert-butyl-2-methylheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the conformational landscape and steric hindrance effects in the highly branched acyclic alkane, 4-tert-butyl-2-methylheptane. Due to the significant steric demands of the tert-butyl and methyl substituents, the rotational freedom around the carbon-carbon single bonds of the heptane (B126788) backbone is considerably restricted. This guide elucidates the principles governing the conformational preferences of this molecule, with a focus on identifying the lowest energy conformers. Detailed methodologies for experimental determination using Nuclear Magnetic Resonance (NMR) spectroscopy and computational analysis via molecular mechanics are presented. Quantitative data on steric strain energies are summarized to provide a framework for estimating the relative energies of different conformations. This analysis is critical for understanding the molecule's three-dimensional structure, which in turn influences its physical properties and potential interactions in complex chemical and biological systems.

Introduction to Conformational Analysis and Steric Hindrance

Conformational analysis is the study of the three-dimensional shapes of molecules and their relative stabilities.[1] For acyclic alkanes, rotation around carbon-carbon single bonds leads to different spatial arrangements of atoms, known as conformations or conformers.[2] These conformers are in a constant state of interconversion at room temperature. However, they do not all possess the same potential energy. The relative energies of different conformers are primarily determined by a combination of torsional strain (from eclipsing interactions) and steric strain (from non-bonded atoms being forced into close proximity).[3]

Branched alkanes, particularly those with bulky substituents, exhibit more complex conformational preferences due to increased steric hindrance.[4] The tert-butyl group is exceptionally sterically demanding and its presence heavily influences the preferred shape of a molecule.[5][6] In 4-tert-butyl-2-methylheptane, the interplay between the tert-butyl group at the C4 position and the methyl group at the C2 position dictates the energetically favorable conformations of the heptane chain. Understanding these preferences is crucial in fields like drug development, where the three-dimensional shape of a molecule is paramount for its biological activity.[6]

Conformational Analysis of 4-Tert-butyl-2-methylheptane

The IUPAC name for the molecule is 4-tert-butyl-2-methylheptane.[7] The longest carbon chain is a heptane chain, with a methyl group at position 2 and a tert-butyl group at position 4. The key to understanding the conformational preferences of this molecule lies in analyzing the rotations around the C3-C4 and C4-C5 bonds, as these directly involve the bulky tert-butyl group.

Analysis of Rotation around the C3-C4 Bond

To visualize the different conformations resulting from rotation around the C3-C4 bond, we can use Newman projections. In this analysis, we will consider the front carbon to be C3 and the back carbon to be C4. The substituents on C3 are a hydrogen, another hydrogen, and an ethyl group (-CH2CH3). The substituents on C4 are a hydrogen, a propyl group (-CH2CH2CH3), and the sterically demanding tert-butyl group (-C(CH3)3).

The most stable conformations will be staggered, where the dihedral angles between substituents are 60°, and the least stable will be eclipsed, with dihedral angles of 0°. The relative energies of these conformers are dictated by steric interactions, primarily gauche interactions between bulky groups.

Key Steric Interactions and Their Estimated Energies:

| Interaction Type | Description | Estimated Energy (kcal/mol) |

| Gauche Butane (B89635) (Me/Me) | Interaction between two methyl groups with a 60° dihedral angle. | ~0.9[3][8][9] |

| Gauche (Me/Et) | Interaction between a methyl and an ethyl group at 60°. | ~1.0 |

| Gauche (Me/Propyl) | Interaction between a methyl and a propyl group at 60°. | ~1.1 |

| Gauche (Et/Propyl) | Interaction between an ethyl and a propyl group at 60°. | ~1.2 |

| Gauche (t-Bu/Et) | Significant interaction between a tert-butyl and an ethyl group at 60°. | > 4.0 |

| Gauche (t-Bu/Propyl) | Highly significant interaction between a tert-butyl and a propyl group at 60°. | > 4.5 |

| 1,3-Diaxial Analog (Me/H) | Steric strain analogous to a methyl group axial on a cyclohexane (B81311) ring. | ~1.7[10] |

| 1,3-Diaxial Analog (t-Bu/H) | Severe steric strain analogous to a tert-butyl group axial on a cyclohexane ring. | ~5.0 [10] |

Note: The energy values for gauche interactions involving larger groups are estimations based on the well-established value for a gauche butane interaction and the increasing steric bulk.

Based on these energy estimations, the lowest energy conformation around the C3-C4 bond will place the extremely bulky tert-butyl group anti (180°) to the largest substituent on the C3 carbon, which is the ethyl group. Any conformation that results in a gauche interaction involving the tert-butyl group will be significantly higher in energy. Eclipsed conformations, especially those where the tert-butyl group eclipses another substituent, will be energetically prohibitive and act as rotational barriers.

The following diagram illustrates the workflow for predicting the most stable conformer.

Experimental Determination of Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for determining the conformation of molecules in solution.[11] Specifically, two-dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) can be used to identify protons that are close in space, providing crucial information about the molecule's three-dimensional structure.[12]

Detailed Protocol for 2D NOESY NMR Spectroscopy

-

Sample Preparation:

-

Dissolve a high-purity sample of 4-tert-butyl-2-methylheptane in a suitable deuterated solvent (e.g., CDCl3) to a concentration of approximately 5-10 mg/mL.

-

Filter the solution into a high-quality NMR tube.

-

Thoroughly degas the sample to remove dissolved oxygen, which can interfere with NOE measurements.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum to determine the chemical shifts and spectral width.

-

Set up a phase-sensitive 2D NOESY experiment.

-

Key parameters to optimize include:

-

Mixing Time (d8): This is the most critical parameter. For small molecules, a range of mixing times (e.g., 300 ms, 500 ms, 800 ms) should be tested to observe the build-up of NOE cross-peaks.[13]

-

Number of Scans (ns): A sufficient number of scans (e.g., 16 to 64) per increment should be used to achieve an adequate signal-to-noise ratio.

-

Recycle Delay (d1): Set to at least 1.5 times the longest T1 relaxation time of the protons of interest.

-

-

-

Data Processing and Analysis:

-

Process the 2D data with appropriate window functions (e.g., sine-bell).

-

Phase the spectrum carefully in both dimensions.

-

Analyze the resulting 2D NOESY spectrum for cross-peaks. The presence of a cross-peak between two protons indicates that they are spatially close (typically < 5 Å).[12]

-

The intensities of the cross-peaks are proportional to the inverse sixth power of the distance between the protons (I ∝ 1/r⁶). By comparing the intensities of cross-peaks, the relative distances between protons can be estimated, which helps in deducing the predominant conformation. For instance, strong NOEs would be expected between the protons of the tert-butyl group and protons on the heptane backbone that are forced into close proximity in certain conformations.

-

The following diagram outlines the experimental workflow for 2D NOESY.

Computational Conformational Analysis

Computational chemistry provides a powerful means to explore the conformational landscape of a molecule and to calculate the relative energies of different conformers.[4][8] Molecular mechanics is a particularly efficient method for performing conformational searches on flexible molecules like alkanes.[14]

Detailed Protocol for Molecular Mechanics Conformational Search

-

Molecule Building and Initial Optimization:

-

Construct the 3D structure of 4-tert-butyl-2-methylheptane using a molecular modeling software package (e.g., Avogadro, ChemDraw 3D).

-

Perform an initial geometry optimization using a standard molecular mechanics force field (e.g., MMFF94, UFF) to obtain a reasonable starting structure.

-

-

Conformational Search:

-

Set up a systematic or stochastic (e.g., Monte Carlo) conformational search.

-

Define the rotatable bonds to be explored, focusing on the C3-C4 and C4-C5 bonds.

-

Specify the rotational increment for a systematic search (e.g., 30°) or the number of steps for a stochastic search (e.g., 1000 steps).[2]

-

For each generated conformation, a geometry optimization is performed to find the nearest local energy minimum.

-

-

Energy Calculation and Analysis:

-

The potential energy of each minimized conformer is calculated using the chosen force field.

-

The conformers are then sorted by their relative energies.

-

The Boltzmann distribution can be used to estimate the population of each conformer at a given temperature.

-

The lowest energy conformers are then analyzed to determine the preferred dihedral angles and overall molecular shape. This computational approach allows for a comprehensive exploration of the potential energy surface and provides quantitative estimates of the energy differences between conformers.

-

The following diagram illustrates the computational workflow.

Summary of Quantitative Data

The following table summarizes the key quantitative data relevant to the conformational analysis of 4-tert-butyl-2-methylheptane, derived from established values for similar structural motifs.

| Parameter | Value (kcal/mol) | Significance in 4-Tert-butyl-2-methylheptane | Reference |

| Torsional Strain (H/H eclipsed) | ~1.0 | Contributes to the energy of eclipsed conformations. | [9] |

| Torsional Strain (H/CH₃ eclipsed) | ~1.4 | Contributes to the energy of eclipsed conformations. | [9] |

| Torsional Strain (CH₃/CH₃ eclipsed) | ~2.6 | A significant contributor to the rotational barrier. | [9] |

| Gauche Interaction (CH₃/CH₃) | ~0.9 | A key factor in the relative stability of staggered conformers. | [3][8][9] |

| A-Value (Methyl) | ~1.7 | Analogous to 1,3-diaxial interactions with a methyl group. | [10] |

| A-Value (Tert-butyl) | ~5.0 | Dominant factor; indicates a very strong preference to avoid sterically hindered positions. | [10] |

Conclusion

The conformational landscape of 4-tert-butyl-2-methylheptane is dominated by the severe steric hindrance imposed by the tert-butyl group. The lowest energy conformations will arrange the carbon backbone to place the tert-butyl group anti-periplanar to the largest adjacent substituents, thereby minimizing destabilizing gauche and eclipsing interactions. Experimental techniques, particularly 2D NOESY NMR, can provide definitive evidence for the predominant solution-phase conformation by identifying through-space proton-proton proximities. Complementary computational methods, such as molecular mechanics conformational searches, offer a powerful tool for systematically exploring the potential energy surface and quantifying the relative stabilities of different conformers. A thorough understanding of the conformational preferences and steric effects in highly substituted alkanes like 4-tert-butyl-2-methylheptane is fundamental for predicting their physical properties and their interactions in more complex chemical and biological environments, making this knowledge invaluable for researchers in chemistry and drug development.

References

- 1. Barrier To Rotation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. comporgchem.com [comporgchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. uwosh.edu [uwosh.edu]

- 9. Chapter 3: Conf. Anal. answers [chem.ucalgary.ca]

- 10. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 11. studylib.net [studylib.net]

- 12. researchgate.net [researchgate.net]

- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 14. m.youtube.com [m.youtube.com]

Stereoisomers and chirality of 4-Tert-butyl-2-methylheptane.

An In-depth Technical Guide to the Stereoisomers and Chirality of 4-Tert-butyl-2-methylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomerism and chirality of 4-tert-butyl-2-methylheptane. It covers the identification of chiral centers, the relationships between its stereoisomers, their physicochemical properties, and detailed experimental protocols for their synthesis and separation.

Introduction to Stereoisomerism and Chirality

Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. A key concept in stereoisomerism is chirality, which refers to a geometric property of a molecule that is non-superimposable on its mirror image. Chiral molecules are often distinguished by their ability to rotate plane-polarized light, a phenomenon known as optical activity. The study of stereoisomers is crucial in drug development, as different stereoisomers of a drug molecule can have vastly different pharmacological and toxicological effects.

Identification of Chiral Centers in 4-Tert-butyl-2-methylheptane

The molecular structure of 4-tert-butyl-2-methylheptane (C₁₂H₂₆) possesses two stereogenic centers, also known as chiral centers. A chiral center is typically a carbon atom bonded to four different substituent groups. In 4-tert-butyl-2-methylheptane, these chiral centers are located at the second (C2) and fourth (C4) carbon atoms of the heptane (B126788) backbone.[1]

-

C2 Carbon: This carbon is bonded to a hydrogen atom, a methyl group (-CH₃), an isobutyl group (-CH₂CH(CH₃)₂), and the rest of the substituted heptane chain. The presence of these four distinct groups makes the C2 carbon a chiral center.[1]

-

C4 Carbon: This carbon is bonded to a hydrogen atom, a tert-butyl group (-C(CH₃)₃), a propyl group (-CH₂CH₂CH₃), and the remainder of the substituted heptane chain. These four different substituents also make the C4 carbon a chiral center.[1]

The presence of two chiral centers means that 4-tert-butyl-2-methylheptane can exist as a maximum of 2ⁿ = 2² = 4 distinct stereoisomers.[1]

Stereoisomers of 4-Tert-butyl-2-methylheptane

The four stereoisomers of 4-tert-butyl-2-methylheptane can be categorized based on their relationship to one another as either enantiomers or diastereomers.

-

Enantiomers: These are pairs of stereoisomers that are non-superimposable mirror images of each other. For 4-tert-butyl-2-methylheptane, there are two pairs of enantiomers:

-

(2R, 4R) and (2S, 4S)

-

(2R, 4S) and (2S, 4R)

-

-

Diastereomers: These are stereoisomers that are not mirror images of each other. Any stereoisomer of 4-tert-butyl-2-methylheptane is a diastereomer of the stereoisomers that are not its enantiomer. For example, the (2R, 4R) isomer is a diastereomer of the (2R, 4S) and (2S, 4R) isomers.

The relationships between the stereoisomers are visualized in the diagram below.

Caption: Relationships between the stereoisomers of 4-tert-butyl-2-methylheptane.

Physicochemical Properties of Stereoisomers

| Property | (2R, 4R) | (2S, 4S) | (2R, 4S) | (2S, 4R) |

| Molecular Formula | C₁₂H₂₆ | C₁₂H₂₆ | C₁₂H₂₆ | C₁₂H₂₆ |

| Molecular Weight ( g/mol ) | 170.33 | 170.33 | 170.33 | 170.33 |

| Boiling Point (°C) | t₁ | t₁ | t₂ | t₂ |

| Optical Rotation ([α]D) | +x | -x | +y | -y |

Note: Boiling points for enantiomeric pairs (t₁ and t₂) are identical, while diastereomers have different boiling points (t₁ ≠ t₂). Optical rotations for enantiomers are equal in magnitude but opposite in sign. Diastereomers have different optical rotations. The values of x and y are not experimentally determined but can be estimated using computational methods such as Time-Dependent Density Functional Theory (TDDFT).

Experimental Protocols

Representative Enantioselective Synthesis

The enantioselective synthesis of a specific stereoisomer of 4-tert-butyl-2-methylheptane can be achieved through various methods, such as the use of chiral auxiliaries or asymmetric catalysis. A plausible approach is the Corey-House synthesis, which involves the coupling of an organocuprate with an alkyl halide. To achieve stereoselectivity, a chiral ligand can be incorporated.

Objective: To synthesize an enantiomerically enriched sample of a 4-tert-butyl-2-methylheptane stereoisomer.

Materials:

-

(R)- or (S)-2-bromo-4-methylpentane (chiral starting material)

-

Copper(I) iodide

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Magnesium sulfate

-

Argon or nitrogen gas (for inert atmosphere)

Procedure:

-

Preparation of the Organolithium Reagent: In a flame-dried, three-necked flask under an inert atmosphere, dissolve a suitable chiral alkyl halide (e.g., (S)-1-bromo-2-methylbutane) in anhydrous diethyl ether. Cool the solution to -78 °C and add tert-butyllithium dropwise. Stir the mixture for 1 hour at this temperature.

-

Formation of the Gilman Reagent (Organocuprate): In a separate flask under an inert atmosphere, suspend copper(I) iodide in anhydrous diethyl ether and cool to 0 °C. Add the previously prepared organolithium reagent dropwise to the copper(I) iodide suspension. Allow the mixture to warm to room temperature and stir until a clear solution of the lithium di(chiral alkyl)cuprate is formed.

-

Coupling Reaction: Cool the Gilman reagent to 0 °C and add the second alkyl halide (e.g., 1-bromo-3,3-dimethylbutane) dropwise. Allow the reaction to proceed for several hours at room temperature.

-

Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by fractional distillation or column chromatography to obtain the desired stereoisomer of 4-tert-butyl-2-methylheptane.

Separation and Analysis of Stereoisomers

The separation of the four stereoisomers of 4-tert-butyl-2-methylheptane requires a combination of techniques. Diastereomers can be separated by conventional methods like fractional distillation due to their different boiling points. The resolution of enantiomeric pairs requires a chiral environment, most commonly achieved through chiral chromatography.

Caption: Experimental workflow for the separation of 4-tert-butyl-2-methylheptane stereoisomers.

Detailed Protocol for Chiral Gas Chromatography (GC):

Objective: To separate and quantify the enantiomers of 4-tert-butyl-2-methylheptane.

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Chiral capillary column (e.g., a cyclodextrin-based chiral stationary phase like Rt-βDEXse).

GC Conditions (Representative):

-

Injection Port Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen, at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase at 2 °C/minute to 120 °C.

-

Hold: Maintain at 120 °C for 5 minutes.

-

-

Injection Mode: Split injection with a high split ratio (e.g., 100:1).

-

Sample Preparation: Dilute the enantiomeric mixture in a volatile, non-polar solvent like hexane.

Procedure:

-

Equilibrate the GC system with the specified conditions.

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Record the chromatogram. The two enantiomers should elute at different retention times.

-

Identify the peaks corresponding to each enantiomer by comparing with known standards if available.

-

Quantify the relative amounts of each enantiomer by integrating the peak areas.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. While the ¹H NMR spectra of branched alkanes can be complex due to signal overlap in the upfield region (typically 0.5-2.0 ppm), distinct signals can be observed.

-

¹H NMR: Key features in the ¹H NMR spectrum of 4-tert-butyl-2-methylheptane would include a prominent singlet for the nine equivalent protons of the tert-butyl group and complex multiplets for the methine and methylene (B1212753) protons.

-

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each unique carbon environment. The carbons of the tert-butyl group would appear as a single signal due to their chemical equivalence.

-

2D NMR: Advanced techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish the connectivity between protons and carbons, aiding in the complete assignment of the NMR spectra for each stereoisomer. While the NMR spectra of enantiomers are identical in an achiral solvent, the spectra of diastereomers will show differences in chemical shifts and coupling constants.

Conclusion

4-Tert-butyl-2-methylheptane is a chiral alkane with two stereogenic centers, leading to the existence of four stereoisomers. The separation and identification of these isomers are essential for understanding their unique properties and potential applications. This guide has provided a theoretical framework and representative experimental protocols for the study of these stereoisomers. Further research is needed to determine the specific experimental physicochemical properties of each stereoisomer.

References

Synthesis of Highly-Branched C12 Alkanes: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing highly-branched C12 alkanes. These compounds are of significant interest as high-performance fuel components, lubricants, and as scaffolds in medicinal chemistry. This document details the core methodologies, including the oligomerization of light olefins, skeletal isomerization of n-dodecane, and innovative routes from biomass-derived feedstocks. Each section includes a review of the underlying chemistry, detailed experimental protocols for key reactions, and quantitative data on catalyst performance, product yields, and isomer distributions. All quantitative data is summarized in structured tables for comparative analysis. Additionally, reaction pathways and experimental workflows are illustrated with diagrams generated using the Graphviz DOT language to provide clear and concise visual representations of the synthetic processes.

Introduction

Highly-branched alkanes, particularly those in the C12 range (dodecanes), possess desirable physicochemical properties such as low freezing points, high octane (B31449) numbers, and thermal stability. These characteristics make them valuable as advanced fuel additives, high-performance lubricants, and solvents. In the context of drug development, the rigid and well-defined three-dimensional structures of certain highly-branched C12 isomers can serve as unique molecular scaffolds. This guide explores the principal chemical strategies for synthesizing these complex alkanes, providing the necessary technical details for their preparation in a laboratory setting.

Oligomerization of Light Olefins

The oligomerization of light olefins (C3-C5) is a cornerstone of industrial organic synthesis and a primary route to branched C12 alkanes. This process involves the catalytic coupling of smaller alkene monomers to form larger molecules. The degree of branching in the final product is highly dependent on the feedstock, catalyst, and reaction conditions.

Chemical Principles

The reaction typically proceeds via a carbocation mechanism catalyzed by solid acids or acidic ionic liquids. For instance, the trimerization of isobutylene (B52900) or the co-dimerization of butene and isooctene can lead to various C12 isomers. The choice of catalyst is critical in controlling the selectivity towards C12 products and minimizing the formation of higher oligomers and byproducts.

Synthesis Pathway: Olefin Oligomerization

Quantitative Data for Olefin Oligomerization

| Catalyst | Feedstock | Temp. (°C) | Pressure (bar) | Conversion (%) | C12+ Selectivity (%) | Reference |

| Amberlyst-15 | Light FCC Naphtha (C4-C6 olefins) | 110 | 30 | 90-92 | 24-30 | [1] |

| Zeolites (H-Y, H-Beta) | 1-Pentene | 150 | Autoclave | 97-100 | - | [2] |

| AlCl3-based Ionic Liquid | Isobutene | 80 | Autoclave | >95 | Varies with AlCl3 ratio | [3] |

| Poly(Ionic Liquid) | Isobutene | - | - | 100 | Dimer selectivity: 72.4% | [4] |

Experimental Protocol: Isobutene Oligomerization with a Solid Acid Catalyst

Objective: To synthesize C12 olefins from isobutene using Amberlyst-15 as a solid acid catalyst.

Materials:

-

Amberlyst-15 ion-exchange resin

-

Isobutene (liquefied)

-

Nitrogen (high purity)

-

Stainless steel high-pressure autoclave reactor with magnetic stirring

-

Temperature and pressure controllers

-

Gas chromatograph with a flame ionization detector (GC-FID) for product analysis

Procedure:

-

Catalyst Preparation: Dry the Amberlyst-15 resin in a vacuum oven at 80°C for 12 hours to remove any adsorbed water.

-

Reactor Setup: Place a known amount of the dried Amberlyst-15 catalyst into the autoclave reactor. Seal the reactor and purge with nitrogen to create an inert atmosphere.

-

Reaction: Cool the reactor to the desired starting temperature (e.g., 70°C). Introduce a specific volume of liquefied isobutene into the reactor.

-

Reaction Conditions: Heat the reactor to the target reaction temperature (e.g., 100-120°C) and maintain a constant pressure (e.g., 20-30 bar) to ensure the reaction occurs in the liquid phase. Stir the mixture vigorously.

-

Monitoring: Take liquid samples periodically through a sampling valve. Analyze the samples by GC-FID to determine the conversion of isobutene and the selectivity to different oligomers (C8, C12, C16+).

-

Termination and Product Recovery: After the desired reaction time, cool the reactor to room temperature and carefully vent the unreacted isobutene. The liquid product, containing a mixture of oligomers, can be separated from the catalyst by filtration.

-

Purification and Hydrogenation (Optional): The C12 olefin fraction can be isolated by distillation. Subsequent hydrogenation over a suitable catalyst (e.g., Pd/C) will yield the corresponding highly-branched C12 alkanes.

Skeletal Isomerization of n-Dodecane

Skeletal isomerization of long-chain n-alkanes is a key refinery process used to improve the cold-flow properties and octane number of fuels. This method can be adapted for the specific production of highly-branched C12 isomers from n-dodecane.

Chemical Principles

This process is typically carried out using bifunctional catalysts that possess both metallic and acidic sites. A platinum-supported zeolite is a common choice. The reaction mechanism involves the dehydrogenation of the n-alkane to an alkene on the metal sites, followed by isomerization of the alkene on the acid sites, and finally, re-hydrogenation to a branched alkane on the metal sites. A critical challenge is to balance isomerization with cracking, which is also catalyzed by the acid sites.

Synthesis Pathway: n-Dodecane Isomerization

Quantitative Data for n-Dodecane Isomerization

| Catalyst | Temp. (°C) | Pressure (bar) | n-Dodecane Conversion (%) | iso-Dodecane Selectivity (%) | iso-C12 Yield (%) | Reference |

| Pt/ZSM-22 (modified) | 300 | - | 87.5 | 88.0 | ~77.0 | [5] |

| Pt/Beta | 200-250 | - | - | - | 59.2-56.2 | [6] |

| Pt/ZSM-22-CA-2 | - | - | 89.7 | - | - | [7] |

| Pt/Y Zeolite (HY, Si/Al=80) | - | - | High activity | High selectivity | - | [6] |

Experimental Protocol: Hydroisomerization of n-Dodecane

Objective: To perform the hydroisomerization of n-dodecane over a Pt/ZSM-22 catalyst.

Materials:

-

ZSM-22 zeolite support

-

Platinum precursor (e.g., H₂PtCl₆)

-

n-Dodecane (high purity)

-

Hydrogen (high purity)

-

Fixed-bed microreactor

-

Temperature programmer and furnace

-

Mass flow controllers

-

Back pressure regulator

-

Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

-

Catalyst Preparation (Incipient Wetness Impregnation): a. Calculate the amount of platinum precursor solution needed to achieve the desired Pt loading (e.g., 0.5 wt%). b. Add the precursor solution dropwise to the ZSM-22 support until the pores are filled. c. Dry the impregnated support at 120°C overnight. d. Calcine the catalyst in air at a high temperature (e.g., 500°C) for several hours.

-

Catalyst Activation: a. Load the calcined catalyst into the fixed-bed reactor. b. Reduce the catalyst in situ by flowing hydrogen over it at an elevated temperature (e.g., 400°C) for a few hours.

-

Reaction: a. Cool the reactor to the desired reaction temperature (e.g., 250-350°C) under a hydrogen flow. b. Introduce n-dodecane into the reactor using a high-pressure liquid pump, along with a continuous flow of hydrogen. c. Maintain the desired reaction pressure (e.g., 30-50 bar) using a back pressure regulator.

-

Product Analysis: a. The reactor effluent is cooled, and the liquid and gas phases are separated. b. The liquid products are analyzed by GC-FID to determine the conversion of n-dodecane and the distribution of isomers and cracked products.

Synthesis from Biomass-Derived Feedstocks

The conversion of renewable biomass into valuable chemicals and fuels is a rapidly growing field of research. Several pathways have been developed to produce highly-branched alkanes from biomass-derived platform molecules like furfural (B47365).

Chemical Principles

One notable strategy involves a Michael addition reaction followed by hydrodeoxygenation (HDO).[8][9] Furfural, which can be produced from the dehydration of C5 sugars, is first converted to an aldol (B89426) adduct. This adduct then undergoes a Michael addition with a C-H acidic compound, followed by HDO to remove oxygen and saturate double bonds, yielding a highly-branched alkane. While this specific example produces C13 alkanes, the principle can be adapted for other carbon numbers.

Synthesis Pathway: Biomass to Branched Alkanes

Quantitative Data for Biomass-Derived Alkane Synthesis

| Reaction Step | Catalyst | Temp. (K) | Time (h) | Yield/Selectivity | Reference |

| Michael Addition (FA + 2,4-pentanedione) | CoCl₂·6H₂O | 353 | 20 | ~75% C13 oxygenate yield | [8][9] |

| Hydrodeoxygenation | Pd/NbOPO₄ | - | - | Low freezing point (<223 K) C13 alkanes | [8][9] |

| 5,5'-dimethylfuroin HDO | Pd/Zeolite-β | - | - | 76% yield of dodecanes (94% n-dodecane) | [10] |

Experimental Protocol: Michael Addition and Hydrodeoxygenation

Objective: To synthesize a C13 branched alkane precursor from a furfural-acetone adduct (FA) and 2,4-pentanedione.

Materials:

-

FA (4-(2-furanyl)-3-butene-2-one)

-

2,4-pentanedione

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Round-bottom flask

-

Magnetic stirrer and heating mantle

Procedure for Michael Addition:

-

In a round-bottom flask, combine 2,4-pentanedione, FA, and the CoCl₂·6H₂O catalyst.[9]

-

Heat the mixture to 80°C (353 K) with stirring.[9]

-

Maintain the reaction for 20 hours.[9]

-

After cooling, the product (a C13 oxygenate) can be purified using column chromatography.

Procedure for Hydrodeoxygenation:

-

The purified C13 oxygenate is placed in a high-pressure reactor with a Pd/NbOPO₄ catalyst.

-

The reactor is pressurized with hydrogen.

-

The reaction is carried out at an elevated temperature and pressure to effect complete deoxygenation and saturation.

-

The final product, a highly-branched C13 alkane, is isolated and purified.

Conclusion

The synthesis of highly-branched C12 alkanes can be achieved through several distinct and effective pathways. The oligomerization of light olefins remains a robust and industrially relevant method, with catalyst choice being paramount in directing selectivity. Skeletal isomerization of n-dodecane offers a direct route to a complex mixture of branched isomers, where the catalyst's metal-acid balance is key to maximizing yield and minimizing cracking. Finally, emerging routes from renewable biomass present a sustainable alternative, showcasing innovative catalytic strategies to build complex carbon skeletons from platform molecules like furfural. The selection of a specific pathway will depend on the desired isomer distribution, available feedstock, and economic considerations. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers aiming to synthesize and study these important molecules.

References

- 1. 2,2,4,6,6-pentamethylheptane - Descrizione [tiiips.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Collection - Controllable Oligomerization of Isobutene Catalyzed by Functional Poly(Ionic Liquid)s with Dispersed Acid Sites - Industrial & Engineering Chemistry Research - Figshare [figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Study of CA-treated ZSM-22 zeolite with enhanced catalytic performance in the hydroisomerization of long-chain n-dodecane - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Production of Low-Freezing-Point Highly Branched Alkanes through Michael Addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. From furfural to fuel: synthesis of furoins by organocatalysis and their hydrodeoxygenation by cascade catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Tert-butyl-2-methylheptane: A Technical Guide to Commercial Availability, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Tert-butyl-2-methylheptane, a branched alkane of interest in various research and development applications. This document details its commercial availability, typical purity levels, and provides in-depth, adaptable experimental protocols for its synthesis, purification, and analytical characterization.

Commercial Availability and Purity

4-Tert-butyl-2-methylheptane is available from a number of chemical suppliers, primarily for research and development purposes. The compound is typically offered at a purity of 95% or greater.[1] Key suppliers include BenchChem and Vulcanchem.[1][2] While pricing and available quantities are subject to change and should be confirmed with the respective suppliers, the following table summarizes the typical commercial offerings for this compound.

| Supplier | CAS Number | Typical Purity | Available Quantities | Contact for Pricing |

| BenchChem | 62185-23-3 | ≥ 95% | Inquire | --INVALID-LINK--[1] |

| Vulcanchem | 62185-23-3 | Inquire | Inquire | Inquiry via website[2] |

Table 1: Commercial Availability of 4-Tert-butyl-2-methylheptane

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₂₆ |

| Molecular Weight | 170.33 g/mol |

| CAS Number | 62185-23-3 |

| IUPAC Name | 4-tert-butyl-2-methylheptane |

| Boiling Point | 185 °C (estimated) |

| Density | 0.758 g/cm³ (estimated) |

| Refractive Index | 1.424 (estimated) |

Table 2: Physicochemical Properties of 4-Tert-butyl-2-methylheptane

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of 4-Tert-butyl-2-methylheptane are provided below. These protocols are based on established methods for the synthesis and characterization of branched alkanes and can be adapted as needed.

Synthesis: Alkylation of a Grignard Reagent

This protocol describes a plausible synthesis route for 4-Tert-butyl-2-methylheptane via the alkylation of a suitable Grignard reagent. The logical workflow for this synthesis is depicted in the diagram below.

Figure 1: Synthetic workflow for 4-Tert-butyl-2-methylheptane via a Grignard reaction.

Methodology:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). Cover the magnesium with anhydrous diethyl ether. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromo-2-methylpropane (1.0 eq) in anhydrous diethyl ether from the dropping funnel to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Alkylation: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add a solution of 1-chloro-3,3-dimethylbutane (B46724) (1.0 eq) in anhydrous diethyl ether from the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Work-up: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

Purification: Fractional Distillation

The crude 4-Tert-butyl-2-methylheptane can be purified by fractional distillation under atmospheric or reduced pressure. The efficiency of the separation will depend on the boiling points of the impurities.

Methodology:

-

Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column.

-